1,3-Oxazole-5-carbohydrazide

Description

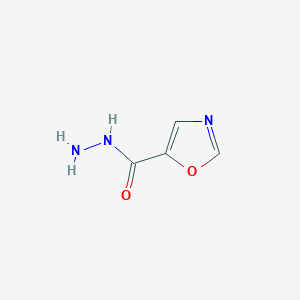

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-7-4(8)3-1-6-2-9-3/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOXHUIKFGEJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693257 | |

| Record name | 1,3-Oxazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-30-6 | |

| Record name | 1,3-Oxazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of 1,3-Oxazole-5-carbohydrazide?

An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Oxazole-5-carbohydrazide

Introduction

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds serve as foundational pillars for the design of novel therapeutic agents. Among these, the 1,3-oxazole ring is a privileged structure, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] When functionalized with a carbohydrazide moiety, the resulting molecule, This compound , emerges as a versatile building block. The hydrazide group is a key pharmacophore known to engage in hydrogen bonding and act as a linker for creating more complex hydrazone derivatives, which often exhibit significant biological efficacy.[2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and field-proven experimental methodologies for their determination. Understanding these properties is paramount, as they directly influence a molecule's solubility, stability, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

Molecular Structure and Core Properties

The foundational characteristics of this compound stem from its unique molecular architecture, which combines an aromatic oxazole ring with a reactive carbohydrazide group.

IUPAC Name: this compound[4] CAS Number: 885274-30-6[4] Molecular Formula: C₄H₅N₃O₂[4]

The structure features a five-membered aromatic ring containing one oxygen and one nitrogen atom, which imparts a degree of aromatic stability and influences the electronic distribution across the molecule.[5] The carbohydrazide functional group (-C(=O)NHNH₂) is a critical determinant of the molecule's chemical reactivity and intermolecular interactions.

Computed Physicochemical Data Summary

While extensive experimental data for this specific molecule is not widely published, computational models provide reliable estimates for key physicochemical parameters. The following table summarizes data computed by PubChem, offering a baseline for experimental design and hypothesis generation.[4]

| Property | Computed Value | Source |

| Molecular Weight | 127.10 g/mol | PubChem[4] |

| XLogP3 (Lipophilicity) | -0.8 | PubChem[4] |

| Hydrogen Bond Donors | 2 | PubChem[4] |

| Hydrogen Bond Acceptors | 4 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| Polar Surface Area (PSA) | 81.2 Ų | PubChem[4] |

| Exact Mass | 127.038176411 Da | PubChem[4] |

Expert Insight: The negative XLogP3 value (-0.8) suggests that this compound is predominantly hydrophilic. This is consistent with the presence of multiple hydrogen bond donors and acceptors and a significant polar surface area. Such a profile indicates that while solubility in aqueous media is likely favorable, permeability across lipophilic biological membranes might be limited without further chemical modification. The single rotatable bond between the oxazole ring and the carbonyl group affords some conformational flexibility, which can be crucial for binding to biological targets.

Experimental Determination of Key Physicochemical Properties

To move beyond computational estimates, rigorous experimental validation is essential. The following sections detail standardized protocols for determining the critical physicochemical properties of this compound.

Melting Point (M.p.) Determination

Causality: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. A sharp melting range typically signifies high purity. For a molecule like this compound, with extensive hydrogen bonding capabilities, a relatively high melting point is anticipated.

Methodology: Differential Scanning Calorimetry (DSC)

DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere and prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak temperature is also recorded.

References

- 1. chemmethod.com [chemmethod.com]

- 2. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C4H5N3O2 | CID 53277862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oxazole - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis and Characterization of Novel 1,3-Oxazole-5-Carbohydrazide Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of novel 1,3-oxazole-5-carbohydrazide derivatives, compounds of significant interest in medicinal chemistry. The 1,3-oxazole scaffold is a privileged five-membered heterocyclic ring containing oxygen and nitrogen atoms, which is a core structural motif in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Derivatives of this versatile nucleus are widely recognized for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3][4][5] This guide details the synthetic pathways for obtaining 1,3-oxazole-5-carbohydrazides, key intermediates for the development of new chemical entities, and the analytical techniques for their thorough characterization. The methodologies presented herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising class of compounds.

Introduction: The Significance of the 1,3-Oxazole Scaffold

The 1,3-oxazole ring is a cornerstone in the design of new therapeutic agents. Its unique electronic and structural features allow it to interact with a variety of biological targets, such as enzymes and proteins.[6] The inherent stability of the aromatic oxazole ring, coupled with the diverse functionalization possibilities at its C2, C4, and C5 positions, makes it an attractive scaffold for combinatorial chemistry and lead optimization.[5] The introduction of a carbohydrazide moiety at the C5 position provides a versatile handle for further chemical modifications, such as the formation of hydrazones, which are themselves a class of compounds with significant biological potential.[7][8] This guide will focus on the practical aspects of synthesizing and characterizing these valuable intermediates.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically follows a multi-step sequence, beginning with the construction of the core oxazole ring, followed by functional group manipulations to introduce the carbohydrazide moiety.

Core Synthesis of the 1,3-Oxazole Ring

A common and efficient method for the synthesis of 2,4-disubstituted-1,3-oxazoles is the Erlenmeyer-Plöchl azlactone synthesis. This reaction involves the condensation of an N-acylglycine (such as hippuric acid or acetylglycine) with an aromatic aldehyde in the presence of acetic anhydride and a weak base like sodium acetate.[7] The acetic anhydride serves as both a dehydrating agent and a cyclizing agent.

Experimental Protocol: Synthesis of 2-Phenyl-4-(substituted-benzylidene)-5-oxazolone

-

In a round-bottom flask, combine the aromatic aldehyde (0.25 mol), hippuric acid (0.25 mol, 44.8 g), and anhydrous sodium acetate (15 g).

-

Add acetic anhydride (59 mL) to the mixture with constant stirring.

-

Heat the mixture to 110°C. The mixture will initially solidify and then liquefy, typically accompanied by a color change to deep yellow.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool.

-

Slowly add ethanol (100 mL) to the cooled flask to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry. Recrystallize from a suitable solvent if necessary.

Formation of the this compound

The key step in generating the title compounds is the hydrazinolysis of the corresponding ester or the direct reaction with the oxazolone intermediate. A common precursor is the ethyl ester of the 1,3-oxazole-5-carboxylic acid, which can be readily converted to the carbohydrazide by refluxing with hydrazine hydrate in an alcoholic solvent.[9]

Experimental Protocol: Synthesis of this compound

-

Dissolve the synthesized 2-substituted-4-substituted-1,3-oxazole-5-carboxylate ester (0.05 mol) in absolute ethanol (50 mL) in a round-bottom flask.

-

Add hydrazine hydrate (0.05 mol) to the solution.

-

Reflux the mixture for 1-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the this compound.

Synthesis of Hydrazone Derivatives

The carbohydrazide functionality is a versatile precursor for the synthesis of a wide array of derivatives. A straightforward and common derivatization is the condensation with various aromatic or heteroaromatic aldehydes to form the corresponding hydrazones (Schiff bases).[7][10] This reaction is typically acid-catalyzed and proceeds in high yield.

Experimental Protocol: Synthesis of N'-(substituted-benzylidene)-1,3-Oxazole-5-Carbohydrazide

-

Suspend the this compound (0.01 mol) in ethanol (30 mL) in a round-bottom flask.

-

Add the desired aromatic aldehyde (0.01 mol) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 2-6 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration.

-

Wash the product with cold ethanol and recrystallize from a suitable solvent to obtain the pure hydrazone derivative.

Logical Flow of Synthesis

Caption: General synthetic workflow for this compound and its hydrazone derivatives.

Comprehensive Characterization Techniques

The structural elucidation and purity assessment of the synthesized this compound derivatives are crucial for their subsequent biological evaluation. A combination of spectroscopic and physical methods is employed for this purpose.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an essential tool for identifying the functional groups present in the synthesized compounds. Key characteristic absorption bands to look for include:

-

C=O stretching of the carbohydrazide (amide I band) around 1650-1680 cm⁻¹.

-

N-H stretching of the hydrazide group, typically appearing as one or two bands in the region of 3200-3400 cm⁻¹.

-

C=N stretching of the oxazole ring around 1600-1640 cm⁻¹.

-

C-O-C stretching of the oxazole ring in the range of 1050-1250 cm⁻¹. For hydrazone derivatives, the appearance of a C=N stretching band for the imine group around 1620-1640 cm⁻¹ is a key diagnostic feature.[11][12]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR: The chemical shifts and coupling patterns of the protons are diagnostic. Aromatic protons typically resonate in the range of 7.0-8.5 ppm. The N-H protons of the hydrazide are often observed as broad singlets at a downfield chemical shift (δ > 9.0 ppm) and are exchangeable with D₂O.[5][9] The methine proton (=CH-) of the hydrazone moiety appears as a singlet in the range of 8.0-9.0 ppm.[9]

-

¹³C NMR: Provides information on the carbon framework of the molecule. The carbonyl carbon of the carbohydrazide and the carbons of the oxazole ring will have characteristic chemical shifts.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which further confirms the structure. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.[9][13]

Physical Characterization

-

Melting Point (m.p.): The melting point is a crucial indicator of the purity of a crystalline compound. A sharp and defined melting point range suggests a high degree of purity.[7]

-

Elemental Analysis (C, H, N): Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined values should be within ±0.4% of the theoretically calculated values for the proposed molecular formula.[9]

-

Thin Layer Chromatography (TLC): TLC is used to monitor the progress of reactions and to assess the purity of the final products. A single spot on the TLC plate in an appropriate solvent system indicates a pure compound.[12]

Data Summary Table

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key FTIR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ ppm) |

| Oxazole-CHO-1 | C₁₇H₁₃N₃O₂ | 291.31 | 210-212 | 3305, 3190 (N-H), 1665 (C=O), 1620 (C=N) | 11.5 (s, 1H, NH), 8.2-7.4 (m, 10H, Ar-H) |

| Hydrazone-1a | C₂₄H₁₇N₃O₂ | 379.42 | 245-247 | 3210 (N-H), 1675 (C=O), 1630 (C=N) | 12.0 (s, 1H, NH), 8.5 (s, 1H, =CH), 8.3-7.2 (m, 15H, Ar-H) |

| Hydrazone-1b | C₂₄H₁₆ClN₃O₂ | 413.86 | 260-262 | 3215 (N-H), 1670 (C=O), 1625 (C=N) | 12.1 (s, 1H, NH), 8.6 (s, 1H, =CH), 8.3-7.3 (m, 14H, Ar-H) |

Potential Applications and Future Directions

The synthesized this compound derivatives and their corresponding hydrazones are valuable scaffolds for the discovery of new drugs. Numerous studies have reported their significant biological activities.

Biological Activity Spectrum

Caption: Diverse biological activities of 1,3-oxazole derivatives.

The antimicrobial properties of oxazole derivatives have been extensively studied, with many compounds showing potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[14][15] The mechanism of action often involves the inhibition of essential microbial enzymes. Furthermore, these compounds have emerged as promising anticancer agents, with some derivatives exhibiting significant cytotoxic effects against various cancer cell lines.[3][4]

Future research in this area should focus on the synthesis of novel derivatives with diverse substituents to establish structure-activity relationships (SAR). This will enable the rational design of more potent and selective drug candidates. The exploration of different therapeutic targets and the elucidation of their mechanisms of action will be crucial for the clinical translation of these promising compounds.

Conclusion

This technical guide has outlined the synthesis and characterization of novel this compound derivatives. The described protocols are based on established and reliable chemical transformations, providing a solid foundation for researchers to explore this important class of heterocyclic compounds. The comprehensive characterization techniques detailed are essential for ensuring the structural integrity and purity of the synthesized molecules. Given the wide range of biological activities associated with the 1,3-oxazole scaffold, the methodologies presented here will undoubtedly contribute to the ongoing efforts in the discovery and development of new therapeutic agents.

References

- 1. iajps.com [iajps.com]

- 2. chemmethod.com [chemmethod.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. ijpbs.com [ijpbs.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. researchgate.net [researchgate.net]

- 9. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives [article.sapub.org]

- 12. chemmethod.com [chemmethod.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]

- 15. medicopublication.com [medicopublication.com]

The 1,3-Oxazole-5-Carbohydrazide Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide

Executive Summary

The search for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds representing a particularly fertile ground for discovery. Among these, the 1,3-oxazole ring system has garnered significant attention due to its presence in numerous biologically active natural products and synthetic drugs.[1][2] When functionalized with a carbohydrazide moiety at the 5-position, the resulting 1,3-oxazole-5-carbohydrazide scaffold emerges as a versatile and "privileged" structure. The carbohydrazide group (-CONHNH₂) is not merely a linker; it is a critical pharmacophore that offers a unique combination of hydrogen bond donor and acceptor sites, enhances binding affinity to biological targets, and serves as a key synthetic handle for creating diverse libraries of derivatives. This guide provides a comprehensive technical overview of this scaffold, detailing its synthesis, multifaceted biological activities, and underlying mechanisms of action, aimed at researchers and professionals in drug development.

The Core Scaffold: Structure and Significance

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[3] The placement of the carbohydrazide group at the C5 position creates a unique electronic and structural environment. The hydrazide moiety is a versatile functional group that can be readily modified to generate a wide array of derivatives, such as hydrazones, acylhydrazides, and cyclized heterocycles like 1,3,4-oxadiazoles, making it an invaluable platform for structure-activity relationship (SAR) studies.[4]

Caption: Core chemical structure of the this compound scaffold.

Synthetic Strategies and Methodologies

The synthesis of the this compound scaffold is typically achieved through a multi-step process that first constructs the core oxazole ring, often bearing an ester group at the C5 position, which is subsequently converted to the target carbohydrazide.

General Synthetic Workflow

A common and effective route involves the reaction of an α-bromoketone with an amide to form the oxazole ring, a variation of the Robinson-Gabriel synthesis.[5][6] The resulting C5-ester is a stable intermediate that can be readily converted to the carbohydrazide by treatment with hydrazine hydrate.[7] This step is mechanistically driven by the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, followed by the elimination of an alcohol.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. iajps.com [iajps.com]

- 4. Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cbijournal.com [cbijournal.com]

- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Versatile Virtuoso: 1,3-Oxazole-5-carbohydrazide as a Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate tapestry of medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds, offering a robust foundation upon to build a diverse array of biologically active agents. Among these, the 1,3-oxazole ring system has garnered significant attention for its presence in numerous natural products and clinically approved drugs.[1][2][3] This guide delves into the heart of a particularly promising building block: 1,3-oxazole-5-carbohydrazide . The strategic placement of the highly reactive and versatile carbohydrazide moiety at the 5-position of the stable oxazole ring creates a synthon of immense potential, enabling the facile construction of complex molecular architectures with a wide spectrum of pharmacological activities.

This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the synthesis, reactivity, and multifaceted applications of this compound in the quest for novel therapeutics. We will explore not just the "what" but the "why," elucidating the causal relationships behind synthetic choices and the structural features that underpin biological activity.

I. The Genesis: Synthesizing the Core Scaffold

The journey to harnessing the potential of this compound begins with its synthesis. A common and efficient route commences with the readily available ethyl isocyanoacetate, proceeding through the formation of an ester precursor, ethyl 1,3-oxazole-5-carboxylate.[4] The pivotal final step involves the hydrazinolysis of this ester.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard procedure for the conversion of esters to carbohydrazides.[5]

Step 1: Synthesis of Ethyl 1,3-oxazole-5-carboxylate

While several methods exist for the formation of the oxazole ring, a practical approach involves the reaction of ethyl isocyanoacetate with a suitable formylating agent.[4]

Step 2: Hydrazinolysis to this compound

-

To a solution of ethyl 1,3-oxazole-5-carboxylate (1 equivalent) in absolute ethanol, add hydrazine hydrate (80% solution, 3-5 equivalents).

-

The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

The solid is washed with cold ethanol and dried under vacuum to afford this compound as a crystalline solid.

The rationale for using an excess of hydrazine hydrate is to drive the reaction to completion. The choice of ethanol as a solvent is due to the good solubility of the starting ester and the relative insolubility of the product, which facilitates its isolation by precipitation.

II. A Hub of Reactivity: The Chemical Versatility of the Carbohydrazide Moiety

The true power of this compound as a building block lies in the rich and diverse chemistry of the carbohydrazide functional group. This moiety serves as a versatile handle for a plethora of chemical transformations, allowing for the construction of a wide range of derivatives.

A. Formation of Schiff Bases: A Gateway to Diverse Functionality

One of the most fundamental and widely exploited reactions of carbohydrazides is their condensation with aldehydes and ketones to form N-acylhydrazones, commonly known as Schiff bases.[6] This reaction is typically acid-catalyzed and proceeds with high efficiency.

The resulting Schiff bases are not merely inert products; they are valuable intermediates in their own right and often exhibit significant biological activity. The imine (-C=N-) bond and the diverse substituents introduced from the aldehyde or ketone starting material allow for a broad exploration of the chemical space and structure-activity relationships (SAR).

Experimental Protocol: General Synthesis of N'-(substituted benzylidene)-1,3-oxazole-5-carbohydrazides (Schiff Bases)

-

A mixture of this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) is dissolved in absolute ethanol.

-

A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.

-

The reaction mixture is refluxed for 2-4 hours and monitored by TLC.

-

After completion, the mixture is cooled, and the precipitated solid is collected by filtration.

-

The product is washed with ethanol and recrystallized from a suitable solvent to yield the pure Schiff base.

B. Cyclocondensation Reactions: Building New Heterocyclic Architectures

The carbohydrazide moiety is a precursor for the synthesis of various five- and six-membered heterocyclic rings, which are themselves important pharmacophores.

-

1,3,4-Oxadiazoles: Treatment of this compound with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles.[7] Alternatively, reaction with carbon disulfide in a basic medium followed by acidification yields the corresponding 1,3,4-oxadiazole-2-thiol.[4][8]

-

Pyrazoles: Condensation of the carbohydrazide with β-dicarbonyl compounds, such as acetylacetone, provides a straightforward route to pyrazole-oxazole hybrids.[9] These hybrid molecules are of significant interest in medicinal chemistry as they combine the pharmacological properties of both heterocyclic systems.

-

1,2,4-Triazoles: Reaction with isothiocyanates affords a thiosemicarbazide intermediate, which can be cyclized under basic conditions to yield 1,2,4-triazole-thiones.

The following diagram illustrates the key reactive pathways of this compound.

III. The Pharmacological Orchestra: Biological Activities of this compound Derivatives

The true value of this compound as a building block is realized in the diverse and potent biological activities exhibited by its derivatives. The combination of the stable oxazole core and the versatile carbohydrazide linker allows for the precise positioning of various pharmacophoric groups, leading to interactions with a wide range of biological targets.

A. Anticancer Activity

Derivatives of 1,3-oxazole have shown significant promise as anticancer agents, targeting various mechanisms of cancer cell proliferation.[2][3] The introduction of different aryl and heteroaryl moieties through the carbohydrazide linker has led to the discovery of potent cytotoxic agents.

For instance, Schiff bases derived from this compound have been reported to exhibit significant antiproliferative activity against various cancer cell lines.[10][11] The mechanism of action often involves the inhibition of key enzymes or the disruption of cellular processes essential for cancer cell survival.

Table 1: Anticancer Activity of Selected 1,3-Oxazole Derivatives

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | N'-(4-chlorobenzylidene)-1,3-oxazole-5-carbohydrazide | PC3 (Prostate) | 1.2 | [10] |

| Derivative B | N'-(2-hydroxybenzylidene)-1,3-oxazole-5-carbohydrazide | Bcap37 (Breast) | Moderate Activity | [10] |

| Derivative C | 2-(Furan-2-yl)-5-(1,3-oxazol-5-yl)-1,3,4-oxadiazole | HepG-2 (Liver) | Near Doxorubicin | [12] |

| Derivative D | 5-(1,3-Oxazol-5-yl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione | Hep-2 (Laryngeal) | 60.2 | [11] |

B. Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. The this compound scaffold has proven to be a fertile ground for the discovery of new antimicrobial compounds.

Schiff bases and 1,3,4-oxadiazole derivatives bearing the 1,3-oxazole-5-yl moiety have demonstrated significant activity against a range of pathogenic bacteria and fungi.[13][14][15] The mode of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Schiff Base E | Staphylococcus aureus | 8 | [13] |

| Schiff Base F | Escherichia coli | 16 | [13] |

| 1,3,4-Oxadiazole G | Candida albicans | 31.25 | [13] |

| Thiadiazole Hybrid H | Mycobacterium tuberculosis | 0.6 | [16] |

C. Enzyme Inhibition

The ability to design molecules that selectively inhibit the activity of specific enzymes is a cornerstone of modern drug discovery. Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease. For example, certain benzimidazole-based oxazole analogues have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of Alzheimer's disease.[2] Additionally, pyrazole-oxazole hybrids have been explored as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain, highlighting their potential as agricultural fungicides.[17]

IV. Structure-Activity Relationship (SAR) and Future Perspectives

The wealth of data on the biological activities of this compound derivatives allows for the elucidation of preliminary structure-activity relationships.

-

The Nature of the Aryl Moiety in Schiff Bases: The electronic properties and substitution pattern of the aromatic ring introduced from the aldehyde play a crucial role in determining the biological activity. Electron-withdrawing groups, such as halogens, often enhance antimicrobial and anticancer activity.

-

The Importance of the Linker: The conversion of the carbohydrazide to other heterocyclic rings, such as 1,3,4-oxadiazoles or pyrazoles, significantly modulates the pharmacological profile of the molecule. This highlights the importance of the linker in orienting the key pharmacophoric features in the three-dimensional space of the biological target.

The following workflow illustrates the process of drug discovery starting from this compound.

The future of this compound in medicinal chemistry is bright. Its synthetic accessibility, coupled with the vast chemical space that can be explored through its reactive carbohydrazide handle, ensures its continued relevance as a privileged building block. Future research will likely focus on:

-

The development of novel and more efficient synthetic methodologies for the diversification of the scaffold.

-

The exploration of a wider range of biological targets, including kinases, proteases, and GPCRs.

-

The use of computational modeling and machine learning to guide the rational design of more potent and selective derivatives.

V. References

-

Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. (n.d.). PubMed. Retrieved from --INVALID-LINK--

-

1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. (n.d.). PubMed. Retrieved from --INVALID-LINK--

-

Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022). Chemical Methodologies. Retrieved from --INVALID-LINK--

-

A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. (1999). Heterocyclic Communications. Retrieved from --INVALID-LINK--

-

Synthesis and Antimicrobial Evaluation of 1,3,4-Oxadiazole bearing Schiff Base Moiety. (n.d.). Asian Journal of Organic & Medicinal Chemistry. Retrieved from --INVALID-LINK--

-

Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. (n.d.). PubMed. Retrieved from --INVALID-LINK--

-

Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. (n.d.). Retrieved from --INVALID-LINK--

-

Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from --INVALID-LINK--

-

A Practical Synthesis of 1,3-Oxazole. (2021). ResearchGate. Retrieved from --INVALID-LINK--

-

Novel 1,3,4-oxadiazoles as antitubercular agents with limited activity against drug-resistant tuberculosis. (n.d.). PubMed. Retrieved from --INVALID-LINK--

-

Green Synthesis of Pyrazole and Oxazole Derivatives. (2018). Journal of Heterocyclic Chemistry. Retrieved from --INVALID-LINK--

-

Discovery of the disubstituted oxazole analogues as a novel class anti-tuberculotic agents against MDR- and XDR-MTB. (n.d.). PubMed. Retrieved from --INVALID-LINK--

-

Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from --INVALID-LINK--

-

SYNTHESIS OF NOVEL PYRAZOLE, OXAZOLE, AND PYRIDINE DERIVATIVES USING MIXED CHALCONE. (n.d.). Journal of Emerging Technologies and Innovative Research. Retrieved from --INVALID-LINK--

-

Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. (2023). MDPI. Retrieved from --INVALID-LINK--

-

Current scenario of 1,3-oxazole derivatives for anticancer activity. (2020). Semantic Scholar. Retrieved from --INVALID-LINK--

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (n.d.). MDPI. Retrieved from --INVALID-LINK--

-

Design, Synthesis, and Biological Evaluation of Novel Pyrazol-5-yl-benzamide Derivatives Containing Oxazole Group as Potential Succinate Dehydrogenase Inhibitors. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. (2024). Beilstein Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

-

Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. (2022). MDPI. Retrieved from --INVALID-LINK--

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). Der Pharma Chemica. Retrieved from --INVALID-LINK--

-

Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022). ResearchGate. Retrieved from --INVALID-LINK--

-

Synthesis, Characterization and Antimicrobial Activities of Some New Heterocyclic Schiff Bases Derived from Thiocarbohydrazide. (n.d.). PubMed. Retrieved from --INVALID-LINK--

-

Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

References

- 1. Structure-Activity Relationship of New Antituberculosis Agents Derived from Oxazoline and Oxazole Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Some New 1, 3, 4-Oxadiazole, Pyrazole, and Pyrimidine Bearing Thienopyrazole Moieties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. jchemrev.com [jchemrev.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 9. kthmcollege.ac.in [kthmcollege.ac.in]

- 10. pnrjournal.com [pnrjournal.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents [mdpi.com]

- 13. chemmethod.com [chemmethod.com]

- 14. 1,3-Oxazole synthesis [organic-chemistry.org]

- 15. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 16. Novel 1,3,4-oxadiazoles as antitubercular agents with limited activity against drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In-Silico Exploration of 1,3-Oxazole-5-Carbohydrazide Derivatives: A Technical Guide for Drug Discovery

Introduction: The Therapeutic Potential of 1,3-Oxazole-5-Carbohydrazide Scaffolds

The 1,3-oxazole ring is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive scaffold for designing novel therapeutic agents. When functionalized with a carbohydrazide group at the 5-position, the resulting this compound derivatives offer a versatile platform for creating diverse chemical libraries with potential applications in treating a range of diseases, including cancer, infectious diseases, and inflammatory conditions.[5][6]

In-silico methodologies have become indispensable in modern drug discovery, providing a rapid and cost-effective means to explore the therapeutic potential of novel chemical entities.[7] By leveraging computational tools, researchers can predict the biological activity, pharmacokinetic properties, and potential toxicity of compounds before their synthesis, thereby streamlining the drug development pipeline and prioritizing the most promising candidates for further experimental validation.[2][7] This technical guide provides an in-depth exploration of the in-silico strategies employed in the study of this compound derivatives, offering a practical framework for researchers, scientists, and drug development professionals.

I. The In-Silico Drug Discovery Workflow: A Strategic Overview

The in-silico investigation of this compound derivatives typically follows a structured workflow designed to systematically evaluate their potential as drug candidates. This workflow integrates various computational techniques to build a comprehensive profile of the compounds' biological and pharmacological properties.

Caption: A generalized workflow for the in-silico study of drug candidates.

II. Target Identification and Validation: Finding the Right Lock

A crucial first step in drug discovery is identifying and validating a biological target, typically a protein, that is implicated in a disease process.[8][9] In-silico target identification methods can significantly expedite this process.

Methodology:

-

Literature and Database Mining: Systematically search databases such as the Protein Data Bank (PDB), DrugBank, and the Therapeutic Target Database (TTD) to identify potential targets for the disease of interest.

-

Transcriptomic and Proteomic Data Analysis: Analyze gene and protein expression data from diseased and healthy tissues to identify differentially expressed proteins that could serve as therapeutic targets.

-

Pathway Analysis: Utilize tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to understand the biological pathways in which potential targets are involved, ensuring that modulating the target's activity will have the desired therapeutic effect.

-

Druggability Assessment: Once a target is identified, assess its "druggability" – the likelihood that its function can be modulated by a small molecule.[8] Tools like DoGSiteScorer and PockDrug can predict the presence of binding pockets with suitable physicochemical properties for drug binding.

III. Molecular Docking: Predicting the "Handshake"

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[10] It is instrumental in understanding the binding mode of this compound derivatives and estimating their binding affinity to a target protein.[11][12]

Causality Behind Experimental Choices: The choice of docking software and scoring function is critical for obtaining reliable results. AutoDock Vina is a widely used and validated open-source tool known for its speed and accuracy.[13] The selection of the search space within the protein (the "docking box") should be based on the known location of the active site or allosteric sites, often identified from the co-crystallized ligand in the PDB structure or through binding site prediction algorithms.[10]

Protocol for Molecular Docking using AutoDock Vina:

-

Receptor Preparation:

-

Download the 3D structure of the target protein from the PDB.

-

Remove water molecules, co-factors, and any existing ligands from the protein structure using software like PyMOL or UCSF Chimera.[14]

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms using AutoDockTools (ADT).[14]

-

Save the prepared receptor in the PDBQT file format.

-

-

Ligand Preparation:

-

Draw the 2D structures of the this compound derivatives using chemical drawing software like ChemDraw or MarvinSketch.

-

Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Assign Gasteiger charges and define rotatable bonds for the ligand using ADT.

-

Save the prepared ligand in the PDBQT file format.

-

-

Grid Box Generation:

-

Define the search space for docking by creating a grid box that encompasses the active site of the receptor. The coordinates for the grid box can be determined from the position of a co-crystallized ligand or by using binding site prediction tools.

-

-

Running the Docking Simulation:

-

Use the AutoDock Vina command-line interface to run the docking simulation, specifying the prepared receptor, ligand, and grid box parameters.

-

-

Analysis of Results:

-

Analyze the docking results, focusing on the binding energy (affinity) and the binding pose of the ligand in the active site.[3][11] More negative binding energies generally indicate a stronger binding affinity.[11]

-

Visualize the protein-ligand interactions using software like Discovery Studio or PyMOL to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[12]

-

Caption: A step-by-step workflow for molecular docking.

IV. Molecular Dynamics Simulations: Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.[15][16] This allows for a more realistic assessment of the stability of the protein-ligand complex and the energetics of binding.[17]

Causality Behind Experimental Choices: The choice of force field is paramount for accurate MD simulations.[18] For biomolecular systems, force fields like AMBER and CHARMM are widely used and have been extensively validated.[19][20] The length of the simulation is also a critical parameter; longer simulations provide a more thorough sampling of the conformational space but are computationally more expensive.

Protocol for Molecular Dynamics Simulations using GROMACS:

-

System Preparation:

-

Use the best-ranked docked complex from the molecular docking study as the starting structure.

-

Place the complex in a simulation box of appropriate size and shape (e.g., cubic or dodecahedron).

-

Solvate the system with a suitable water model (e.g., TIP3P or SPC/E).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT (isothermal-isochoric) equilibration: Heat the system to the desired temperature while keeping the volume constant.

-

NPT (isothermal-isobaric) equilibration: Bring the system to the desired pressure while maintaining a constant temperature.

-

-

-

Production Run:

-

Run the production MD simulation for the desired length of time (e.g., 100 ns or longer).

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the protein-ligand complex.[21][22] Key analyses include:

-

Root Mean Square Deviation (RMSD): To evaluate the conformational stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible and rigid regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and ligand.

-

Binding Free Energy Calculations (e.g., MM/PBSA): To obtain a more accurate estimation of the binding affinity.

-

-

V. ADMET Prediction: Assessing Drug-Likeness

A promising drug candidate must not only be effective but also safe and have favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used to assess the "drug-likeness" of compounds in the early stages of discovery.[2]

Causality Behind Experimental Choices: Web-based tools like SwissADME and admetSAR are popular choices for ADMET prediction due to their user-friendly interfaces and comprehensive analysis.[2][23] These tools implement various predictive models based on large datasets of known drugs and experimental data.

Protocol for ADMET Prediction using SwissADME:

-

Input Molecule:

-

Provide the 2D structure of the this compound derivative in a supported format (e.g., SMILES).

-

-

Run Prediction:

-

Submit the structure to the SwissADME server for analysis.

-

-

Analyze Results:

Table 1: Key ADMET Parameters and Their Significance

| Parameter | Desired Range/Value | Significance |

| Molecular Weight | < 500 g/mol | Affects absorption and distribution. |

| LogP (Lipophilicity) | -0.4 to +5.6 | Influences solubility, absorption, and membrane permeability. |

| Hydrogen Bond Donors | ≤ 5 | Impacts solubility and membrane permeability. |

| Hydrogen Bond Acceptors | ≤ 10 | Affects solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with oral bioavailability. |

| GI Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| BBB Permeability | Yes/No | Predicts whether the compound can cross the blood-brain barrier. |

VI. Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Activity

QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[26][27] A robust QSAR model can be used to predict the activity of newly designed this compound derivatives and guide their optimization.

Causality Behind Experimental Choices: The quality of a QSAR model is highly dependent on the quality and diversity of the training set data.[27] The choice of molecular descriptors (physicochemical, topological, or 3D) and the statistical method (e.g., multiple linear regression, partial least squares, or machine learning algorithms) will influence the predictive power of the model.[28]

Protocol for 2D-QSAR Modeling:

-

Data Set Preparation:

-

Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 or MIC values).

-

Convert the biological activity data to a logarithmic scale (e.g., pIC50).

-

Divide the dataset into a training set for model building and a test set for model validation.

-

-

Descriptor Calculation:

-

Calculate a variety of 2D molecular descriptors for each compound in the dataset using software like PaDEL-Descriptor or Dragon.

-

-

Model Building:

-

Use a statistical method to build a QSAR model that correlates the calculated descriptors with the biological activity of the compounds in the training set.

-

-

Model Validation:

-

Validate the QSAR model using both internal (e.g., cross-validation) and external (using the test set) validation techniques to assess its statistical significance and predictive ability. Key statistical parameters include the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and predictive R² (pred_R²).

-

VII. Conclusion and Future Perspectives

The in-silico methodologies outlined in this guide provide a powerful and integrated approach for the systematic investigation of this compound derivatives as potential therapeutic agents. By combining techniques such as molecular docking, molecular dynamics simulations, ADMET prediction, and QSAR modeling, researchers can gain valuable insights into the structure-activity relationships, binding mechanisms, and drug-like properties of these compounds. This computational framework not only accelerates the hit identification and lead optimization phases of drug discovery but also fosters a more rational and resource-efficient approach to the development of novel therapeutics. As computational power and algorithmic sophistication continue to advance, the role of in-silico studies in shaping the future of medicine is set to expand even further.

References

- 1. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 2. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]

- 5. researchgate.net [researchgate.net]

- 6. Applications of Virtual Screening in Bioprospecting: Facts, Shifts, and Perspectives to Explore the Chemo-Structural Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [2412.11137] Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners [arxiv.org]

- 8. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]

- 14. medium.com [medium.com]

- 15. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development | MDPI [mdpi.com]

- 16. Molecular dynamics simulations and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. drugmarvel.wordpress.com [drugmarvel.wordpress.com]

- 19. Molecular Dynamics Simulation: A Step-by-Step Tutorial - Omics tutorials [omicstutorials.com]

- 20. Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bahargroup.org [bahargroup.org]

- 22. userguide.mdanalysis.org [userguide.mdanalysis.org]

- 23. scribd.com [scribd.com]

- 24. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 25. xisdxjxsu.asia [xisdxjxsu.asia]

- 26. neovarsity.org [neovarsity.org]

- 27. scribd.com [scribd.com]

- 28. An automated framework for QSAR model building - PMC [pmc.ncbi.nlm.nih.gov]

Review of the synthetic routes to 1,3-Oxazole-5-carbohydrazide.

An In-Depth Technical Guide to the Synthetic Routes of 1,3-Oxazole-5-Carbohydrazide

Introduction

The 1,3-oxazole scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active molecules. Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a cornerstone in medicinal chemistry.[1] When functionalized with a carbohydrazide group at the 5-position, the resulting this compound becomes a highly versatile building block. The hydrazide moiety serves as a key synthon for constructing more complex heterocyclic systems, such as 1,3,4-oxadiazoles or pyrazoles, and acts as a potent hydrogen bonding component, enhancing drug-receptor interactions.[2][3] This guide provides a comprehensive review of the primary synthetic strategies for preparing this compound, offering field-proven insights for researchers, chemists, and professionals in drug development.

Core Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most effectively approached through a two-stage strategy. The core logic involves first constructing the oxazole ring with a stable, easily convertible functional group at the C5 position, followed by the transformation of this group into the desired carbohydrazide. The most common and practical precursor is an ester, typically an ethyl or methyl carboxylate.

This retrosynthetic analysis simplifies the synthetic challenge into two well-defined objectives:

-

Formation of a 1,3-Oxazole-5-carboxylate intermediate.

-

Hydrazinolysis of the ester to yield the final carbohydrazide.

The following diagram illustrates this overarching workflow.

Caption: Overall Retrosynthetic and Forward Synthesis Strategy.

Part I: Synthesis of the 1,3-Oxazole-5-carboxylate Intermediate

The formation of the oxazole ring is the critical step, and several methods have been developed. The choice of method often depends on the availability of starting materials and the desired substitution pattern at other positions of the oxazole ring.

Route A: Direct Synthesis from Carboxylic Acids and Isocyanoacetates

This modern approach is highly efficient for creating 4,5-disubstituted oxazoles directly from readily available starting materials.[4] The reaction proceeds by activating a carboxylic acid, which then reacts with an alkyl isocyanoacetate (e.g., ethyl isocyanoacetate). The carboxylic acid provides the C2 atom (and its substituent), while the isocyanoacetate provides the C4 and C5 atoms, along with the crucial ester functionality at C5.

Mechanism Insight: The process begins with the in-situ activation of the carboxylic acid. A common method involves using a reagent like a triflylpyridinium salt, which reacts with the acid to form a highly reactive acylpyridinium salt. This intermediate is then attacked by the deprotonated isocyanoacetate. The subsequent cyclization and dehydration yield the stable aromatic oxazole ring.[4]

Caption: Key steps in the synthesis from carboxylic acids.

Experimental Protocol (General):

-

To a solution of the chosen carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM), add the activating reagent (e.g., DMAP-Tf, 1.3 eq) and a base (1.5 eq).

-

Add the alkyl isocyanoacetate (1.2 eq) to the mixture.

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically purified directly via silica gel chromatography to yield the desired 4,5-disubstituted oxazole.[4]

Route B: The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a classic and powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6] To adapt this for our target, one would conceptually need a TosMIC reagent bearing an ester group, or an aldehyde that could be converted to the desired functionality post-cyclization. The direct use of an aldehyde and standard TosMIC is the most common application, yielding a 5-substituted oxazole where the substituent comes from the aldehyde.[5]

Mechanism Insight: The reaction proceeds via a base-catalyzed [3+2] cycloaddition. The base deprotonates the active methylene group of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes cyclization to form an oxazoline. Subsequent elimination of the tosyl group (as p-toluenesulfinic acid) leads to the formation of the aromatic oxazole ring.[5]

Route C: Robinson-Gabriel and Related Cyclodehydration Methods

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones to form oxazoles.[7] While a foundational method, engineering it to specifically place a carboxylate group at the C5 position requires a carefully substituted 2-acylamino ketone precursor, which may itself require a multi-step synthesis. This makes it a less direct route compared to the modern methods described above.

Part II: Hydrazinolysis of the Ester Intermediate

Once the ethyl 1,3-oxazole-5-carboxylate intermediate is secured, its conversion to the final carbohydrazide is a straightforward and typically high-yielding step. This transformation is a classic nucleophilic acyl substitution reaction.

Mechanism Insight: Hydrazine (or its hydrate) is a potent nucleophile due to the alpha effect. It attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate formed then collapses, eliminating the ethoxide (or methoxide) leaving group to form the stable carbohydrazide product. The reaction is often driven to completion by using an excess of hydrazine hydrate and heating.[8]

Caption: Standard workflow for the hydrazinolysis step.

Detailed Experimental Protocol: Hydrazinolysis

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend or dissolve the ethyl 1,3-oxazole-5-carboxylate (1.0 eq) in a suitable alcohol, such as absolute ethanol.[9][10]

-

Reagent Addition: Add an excess of hydrazine hydrate (typically 3-5 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 1 to 12 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting ester spot.[10][11]

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The carbohydrazide product, being less soluble, will often precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol or diethyl ether to remove any unreacted starting material and impurities.

-

Drying: Dry the purified this compound under vacuum to obtain the final product, which is typically a stable crystalline solid.

Data Summary: Comparison of Synthetic Routes

The following table summarizes the key aspects of the primary routes for synthesizing the 1,3-oxazole-5-carboxylate intermediate, which is the pivotal step in the overall synthesis.

| Route | Key Reactants | Key Features | Advantages | Disadvantages |

| Route A | Carboxylic Acid + Ethyl Isocyanoacetate | Direct C2-C4/C5 bond formation | High convergence; Broad substrate scope; Uses readily available starting materials.[4] | Requires specific activating reagents; Stoichiometric byproducts. |

| Route B | Aldehyde + TosMIC | Classic method for 5-substituted oxazoles | Well-established; Tolerant of many functional groups.[5][12] | May not directly install the C5-ester; TosMIC can be malodorous. |

| Route C | 2-Acylamino Ketone | Cyclodehydration | Foundational method | Precursor synthesis can be lengthy; May require harsh dehydrating conditions.[7] |

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via a two-stage process: the initial construction of a 1,3-oxazole-5-carboxylate followed by its hydrazinolysis. For the ring-forming step, the direct synthesis from carboxylic acids and isocyanoacetates (Route A) represents the most modern and convergent strategy, offering significant advantages in terms of efficiency and starting material accessibility. The subsequent hydrazinolysis is a robust and high-yielding transformation that is broadly applicable. This strategic combination of a convergent ring synthesis followed by a reliable functional group interconversion provides a powerful and practical pathway for accessing this valuable heterocyclic building block for applications in drug discovery and materials science.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. jocpr.com [jocpr.com]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Oxazole - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ethyl 5-((1E)-1-{(E)-2-[1-(4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-yl)ethylidene]hydrazin-1-ylidene}ethyl)-3-methyl-1,2-oxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciforum.net [sciforum.net]

Methodological & Application

Application Note: A Validated, Step-by-Step Protocol for the Synthesis of 1,3-Oxazole-5-carbohydrazide

Abstract

1,3-Oxazole-5-carbohydrazide is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for a wide array of pharmacologically active agents. This application note provides a comprehensive, two-step protocol for its synthesis, commencing with the formation of ethyl 1,3-oxazole-5-carboxylate via the Van Leusen oxazole synthesis, followed by its conversion to the target carbohydrazide through hydrazinolysis. This guide is designed for researchers and scientists, offering detailed procedural steps, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis. Each step is supported by established chemical principles and authoritative references, ensuring scientific integrity and trustworthiness.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[1] this compound, in particular, is a versatile intermediate.[2] Its hydrazide moiety acts as a reactive handle for derivatization, enabling its incorporation into more complex molecules such as 1,3,4-oxadiazoles, pyrazoles, and Schiff bases, which are themselves important pharmacophores.[3][4]

The synthetic strategy detailed herein is a robust and logical sequence designed for clarity and efficiency. It begins with the construction of the oxazole ring system and concludes with the functional group interconversion of an ester to the desired hydrazide.

Overall Synthetic Workflow

The synthesis is executed in two primary stages:

-

Part A: Synthesis of Ethyl 1,3-oxazole-5-carboxylate. This intermediate is prepared using the Van Leusen oxazole synthesis, a powerful C-C and C-O bond-forming reaction.[5][6]

-

Part B: Synthesis of this compound. The target compound is obtained via the nucleophilic acyl substitution of the ethyl ester intermediate with hydrazine hydrate.

Caption: Overall two-step synthetic workflow.

Materials and Equipment

| Reagents and Solvents | Equipment |

| Ethyl glyoxylate (50% solution in Toluene) | Round-bottom flasks (various sizes) |

| p-Toluenesulfonylmethyl isocyanide (TosMIC) | Magnetic stirrer with heating mantle |

| Potassium carbonate (K₂CO₃), anhydrous | Reflux condenser |

| Methanol (MeOH), anhydrous | Dropping funnel |

| Hydrazine hydrate (N₂H₄·H₂O), 80% solution | Ice bath |

| Ethanol (EtOH), absolute | Rotary evaporator |

| Dichloromethane (DCM) | Buchner funnel and filter paper |

| Ethyl acetate (EtOAc) | Thin-layer chromatography (TLC) plates |

| Hexanes | Glassware for extraction and filtration |

| Sodium sulfate (Na₂SO₄), anhydrous | NMR spectrometer, Mass spectrometer, Melting point apparatus |

Experimental Protocol: Part A - Synthesis of Ethyl 1,3-Oxazole-5-carboxylate

This procedure employs the Van Leusen reaction, which constructs the 5-substituted oxazole ring from an aldehyde and TosMIC.[7][8] TosMIC serves as a "C2N1" synthon, providing two atoms for the oxazole ring.[6]

Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Ethyl glyoxylate (50% in Toluene) | 102.09 | 4.08 g | 20.0 | 1.0 |

| TosMIC | 195.24 | 4.30 g | 22.0 | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 6.91 g | 50.0 | 2.5 |

| Anhydrous Methanol | - | 200 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add p-toluenesulfonylmethyl isocyanide (TosMIC) (4.30 g, 22.0 mmol) and anhydrous potassium carbonate (6.91 g, 50.0 mmol).

-

Solvent Addition: Add 200 mL of anhydrous methanol to the flask. Stir the resulting suspension at room temperature.

-

Expert Insight: Potassium carbonate is an effective base for deprotonating the acidic methylene group of TosMIC, forming the nucleophilic anion required for the initial attack on the aldehyde.[9] Methanol serves as the solvent and also facilitates the elimination of the tosyl group in the final step of the mechanism.[10]

-

-

Aldehyde Addition: In a dropping funnel, place the ethyl glyoxylate solution (4.08 g, 20.0 mmol). Add this solution dropwise to the stirred suspension over 15-20 minutes at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes).

-

Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Workup - Extraction: To the resulting residue, add 100 mL of water and 100 mL of dichloromethane (DCM). Transfer the mixture to a separatory funnel and extract. Separate the layers and extract the aqueous layer two more times with 50 mL portions of DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure ethyl 1,3-oxazole-5-carboxylate as a solid.

Mechanism of Van Leusen Oxazole Synthesis

The reaction proceeds via a deprotonation-addition-cyclization-elimination cascade.

Caption: Key stages of the Van Leusen reaction mechanism.

Experimental Protocol: Part B - Synthesis of this compound

This step involves a classic nucleophilic acyl substitution, where the nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This reaction, known as hydrazinolysis, is a standard method for converting esters to hydrazides.[11][12]

Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Ethyl 1,3-oxazole-5-carboxylate | 141.12 | 2.82 g | 20.0 | 1.0 |

| Hydrazine Hydrate (80%) | 50.06 | 3.75 mL | ~60.0 | 3.0 |

| Absolute Ethanol | - | 100 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the ethyl 1,3-oxazole-5-carboxylate (2.82 g, 20.0 mmol) in 100 mL of absolute ethanol.

-

Hydrazine Addition: To the stirred solution, add hydrazine hydrate (3.75 mL, ~60.0 mmol) dropwise at room temperature.

-

Expert Insight: A molar excess of hydrazine is used to drive the reaction to completion and minimize potential side reactions. Ethanol is an ideal solvent as it solubilizes the starting ester and is compatible with the polar nucleophile.

-

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. The formation of a white precipitate may be observed as the reaction progresses.

-

Product Isolation: After the reaction period, cool the flask first to room temperature and then in an ice bath for 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the collected white solid under vacuum to obtain the final product, this compound. The product is often of high purity and may not require further purification.

Mechanism of Hydrazinolysis

The conversion is a two-step nucleophilic acyl substitution: addition of the nucleophile followed by elimination of the leaving group.

Caption: Mechanism of ester to hydrazide conversion.

Safety Precautions

-

Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Methanol, ethanol, and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.

-

Potassium Carbonate: While not highly hazardous, it can cause irritation. Avoid creating dust.

Troubleshooting

-

Low Yield in Part A: Ensure all reagents and solvents are anhydrous, as water can interfere with the base and reactants. Confirm the quality of the ethyl glyoxylate, which can polymerize on storage.

-

Incomplete Reaction in Part B: If the reaction stalls, extend the reflux time. Ensure a sufficient excess of hydrazine hydrate is used.

-

Product Oily/Not Precipitating in Part B: If the product does not precipitate upon cooling, the solvent volume may be too high. Carefully concentrate the solution on a rotary evaporator and attempt cooling and crystallization again.

Conclusion

This application note details a reliable and efficient two-step synthesis of this compound. By employing the Van Leusen reaction for the core ring formation and a subsequent straightforward hydrazinolysis, this protocol provides a practical route to a valuable heterocyclic intermediate. The inclusion of mechanistic rationales and procedural insights aims to empower researchers to successfully implement and adapt this synthesis for applications in drug discovery and materials science.

References

- 1. ijmpr.in [ijmpr.in]

- 2. This compound | C4H5N3O2 | CID 53277862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 4. Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives [epubl.ktu.edu]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 9. sciforum.net [sciforum.net]

- 10. Van Leusen Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Hydrazone Derivatives from 1,3-Oxazole-5-carbohydrazide

Introduction: The Significance of the Oxazole-Hydrazone Scaffold in Medicinal Chemistry

The synthesis of novel molecular entities with potential therapeutic applications is a cornerstone of modern drug discovery. Among the vast array of heterocyclic compounds, the 1,3-oxazole nucleus and the hydrazone moiety have independently garnered significant attention from medicinal chemists. Oxazole derivatives are integral components of numerous biologically active natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1][2] The unique electronic and structural features of the oxazole ring allow it to act as a versatile scaffold in the design of new therapeutic agents.[3][4]

Similarly, the hydrazone functional group (-CO-NH-N=CH-) is a recognized pharmacophore, contributing to the biological activity of a diverse range of compounds.[5][6] Molecules incorporating a hydrazone linker are known to possess antimicrobial, anticonvulsant, analgesic, and antitumor activities.[7] The hybridization of the 1,3-oxazole ring with the hydrazone moiety into a single molecular framework presents a compelling strategy for the development of new drug candidates with potentially enhanced or novel pharmacological profiles. This application note provides a detailed protocol for the synthesis of hydrazone derivatives from 1,3-oxazole-5-carbohydrazide, a key intermediate in the generation of a library of potential bioactive compounds.

General Reaction Scheme

The synthesis of hydrazone derivatives from this compound is a condensation reaction. The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic hydrazone linkage (a Schiff base). The reaction is typically catalyzed by a small amount of acid.

Caption: General reaction for the synthesis of hydrazone derivatives.

Experimental Protocols

Part 1: Synthesis of the Starting Material: this compound

The starting material, this compound, is typically prepared in a two-step sequence from a suitable precursor, such as ethyl 1,3-oxazole-5-carboxylate.

Step 1: Synthesis of Ethyl 1,3-Oxazole-5-carboxylate (Representative Procedure)

The synthesis of the oxazole ring can be achieved through various methods, such as the Van Leusen reaction. A general procedure is outlined below.

-

Materials:

-

p-Toluenesulfonylmethyl isocyanide (TosMIC)

-

An appropriate aldehyde

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluenesulfonylmethyl isocyanide (1.0 eq) and the desired aldehyde (1.0 eq) in methanol.

-